1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both pyrrole and pyridine functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The compound can be synthesized through various methods, often involving the modification of existing pyrrole and pyridine derivatives. Its presence in biological systems or natural products has not been extensively documented, but its synthetic pathways suggest potential for bioactivity.
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide can be classified as:
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide can be achieved through several methods:
The molecular structure of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide consists of a fused bicyclic system formed by a pyrrole and a pyridine ring. The sulfonamide group is attached to the nitrogen atom at position one of the pyridine ring.
The reactivity of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is influenced by the electron-withdrawing nature of the sulfonamide group, which can enhance nucleophilicity at other positions on the bicyclic system.
The mechanism of action for 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is primarily related to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may inhibit specific enzymes (e.g., carbonic anhydrases) or modulate receptor activity (e.g., G-protein coupled receptors). The exact mechanism for this specific compound remains to be fully elucidated but is likely related to its ability to form hydrogen bonds and interact with active sites due to its nitrogen atoms.
The systematic name "1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide" defines a tetrahydropyrrolopyridine scaffold fused to a sulfonamide group. The prefix "1H,2H,3H" specifies the saturation state of the pyrrole ring, indicating hydrogenation at positions 1, 2, and 3. This distinguishes it from aromatic 1H-pyrrolo[2,3-b]pyridines (e.g., CID 126970898) [1]. The bicyclic system consists of a pyrrole fused to pyridine at bonds 2-3 and 3-b, creating a 7-azaindole derivative. The sulfonamide group (-SO₂NH₂) at the 1-position introduces hydrogen-bonding capabilities critical for target binding. Stereochemistry at C2/C3 allows for chiral derivatives, influencing pharmacokinetic properties and target selectivity. This hybrid architecture merges the metabolic stability of saturated heterocycles with the directionality of sulfonamide pharmacophores [3] [6].
Sulfonamide-fused heterocycles exhibit broad bioactivity due to their ability to participate in key molecular interactions. The sulfonamide group acts as a hydrogen-bond acceptor/donor and anchors target binding through electrostatic contacts with enzymatic residues. When integrated with pyrrolo[2,3-b]pyridine, it enables potent inhibition of kinases (TNIK, JAK1) and viral targets [2] [5] [9]. For example, TNIK inhibitors bearing this scaffold achieve IC50 values <1 nM by exploiting the sulfonamide’s interaction with the kinase hinge region [2]. Similarly, JAK1-selective inhibitors leverage the sulfonamide’s vectorial positioning to engage E966 residue selectivity over JAK2/JAK3 isoforms [5]. Hybrids also demonstrate antiviral activity against tobacco mosaic virus (TMV), where sulfonamide-linked derivatives show >60% inhibition in plaque reduction assays [9]. The scaffold’s physicochemical modifiability allows tuning of logP, solubility, and protein binding—key parameters in optimizing therapeutic indices [8].
Table 1: Bioactivity of Sulfonamide-Pyrrolopyridine Hybrids
Target | Activity | Representative Compound | Reference |
---|---|---|---|
TNIK Kinase | IC50 < 1 nM | Not specified | [2] |
JAK1 Kinase | >10-fold selectivity vs JAK2/JAK3 | C-5 pyrazole substituted | [5] |
IL-2 Secretion | Concentration-dependent inhibition | TNIK inhibitor series | [2] |
Tobacco Mosaic Virus | >60% inhibition in plaque assays | 4-Nitrophenyl derivative | [9] |
Pyrrolopyridine scaffolds emerged as privileged structures in the 2000s with patents disclosing kinase inhibition. WO2006063167A1 (2005) detailed 1H-pyrrolo[2,3-b]pyridines as modulators of immune-mediated diseases, highlighting early substitutions at C-3/C-5 positions [4]. This patent established the core as a benzimidazole/isatin bioisostere with improved solubility. Subsequent optimization focused on sulfonamide integration: US20090233955A1 (2009) claimed pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamides as IKK2 inhibitors for inflammatory disorders, demonstrating enhanced cellular potency via sulfonamide-mediated hydrogen bonding [6]. Parallel work on JAK inhibitors (2016–2023) revealed that C-5 substitutions (e.g., pyrazole) on pyrrolopyridine-sulfonamides conferred JAK1 selectivity by exploiting differential hinge-region residues [5]. The evolution reflects three phases:
Table 2: Milestones in Pyrrolopyridine-Sulfonamide Development
Year | Patent/Study | Contribution | |
---|---|---|---|
2005 | WO2006063167A1 | Early pyrrolopyridines for immune disorders | [4] |
2009 | US20090233955A1 | Sulfonamide derivatives as IKK2 inhibitors | [8] |
2020 | Bioorg Med Chem Lett (33:127749) | TNIK inhibitors with IL-2 suppression | [2] |
2023 | J Med Chem (Selective JAK1) | C-5 modifications for >20-fold JAK1 selectivity | [5] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8